

Foreword: Understanding the Core Utility of 2-Hydroxyacetohydrazide

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Compound of Interest

Compound Name: **2-Hydroxyacetohydrazide**

Cat. No.: **B021945**

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2-Hydroxyacetohydrazide, a seemingly simple bifunctional molecule, represents a cornerstone synthon in modern medicinal and coordination chemistry. Its value lies not in its direct biological activity, but in the versatile reactivity offered by its terminal hydrazide and primary alcohol functionalities. These groups provide strategic handles for constructing more complex molecular architectures, particularly hydrazone and various heterocyclic systems, which exhibit a broad spectrum of pharmacological effects, including antimicrobial and anti-inflammatory properties.^{[1][2][3]} A thorough understanding of its fundamental physicochemical properties is therefore not merely an academic exercise; it is a prerequisite for any researcher aiming to leverage this molecule's potential in drug design, synthesis, and formulation. This guide synthesizes critical data with field-proven insights into the methodologies used to ascertain these properties, providing a robust framework for its application.

Molecular Identity and Structural Attributes

The starting point for any chemical investigation is a precise definition of the molecule's structure and fundamental properties. **2-Hydroxyacetohydrazide** is a simple, yet potent, building block whose identity is established by its molecular formula, weight, and unique structural identifiers.

Its structure, systematically named **2-hydroxyacetohydrazide**, consists of a two-carbon backbone.^[4] One carbon is part of a hydroxymethyl group (-CH₂OH), and the other is a carbonyl carbon belonging to a hydrazide moiety (-C(=O)NHNH₂). This arrangement imparts

both hydrogen bond donor and acceptor capabilities, which are critical to its solubility and interaction with biological targets.[5]

Table 1: Core Molecular and Structural Identifiers

Property	Value	Source
Molecular Formula	C₂H₆N₂O₂	[4] [5] [6] [7]
Molecular Weight	90.08 g/mol	[4] [5] [8]
CAS Number	3530-14-1	[4] [7] [8]
IUPAC Name	2-hydroxyacetohydrazide	[4]
Canonical SMILES	C(C(=O)NN)O	[4] [6] [7]

| InChIKey | LIUCWHQVLKSECA-UHFFFAOYSA-N | [\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) |

Physical and Thermodynamic Properties

The physical state, melting point, and boiling point are fundamental parameters that inform handling, purification, and reaction setup. They also serve as preliminary indicators of purity.

2.1 Physical State and Appearance At ambient conditions, **2-Hydroxyacetohydrazide** exists as a white to off-white crystalline solid.[5][7] This solid nature is expected given its ability to form strong intermolecular hydrogen bonds via its hydroxyl and hydrazide groups, creating a stable crystal lattice.

2.2 Melting and Boiling Points The melting point is a sharp, reliable indicator of purity. For **2-Hydroxyacetohydrazide**, a consistent range of 90-93 °C is reported.[7][8] A broader range or a depression in this value would suggest the presence of impurities. The boiling point is reported as a predicted value of 395 °C at 760 mmHg, which indicates high thermal stability but also suggests that purification by distillation would require vacuum conditions to prevent decomposition.[7][8]

Table 2: Key Physical Properties

Property	Value	Remarks
Physical Form	White to Off-White Solid	[7]
Melting Point	90-93 °C	Experimental Value
Boiling Point	395.0 ± 25.0 °C	Predicted Value

| Density | 1.311 ± 0.06 g/cm³ | Predicted Value |

Solubility, Partitioning, and Acidity

These properties are paramount in drug development, as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. They are also critical for designing synthetic routes and purification protocols.

3.1 Aqueous and Organic Solubility Qualitative data indicates that **2-Hydroxyacetohydrazide** is soluble in polar organic solvents such as Methanol, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[\[7\]](#) Its bifunctional nature, possessing both polar hydroxyl and hydrazide groups, facilitates these interactions. While quantitative aqueous solubility data is not readily available, the presence of multiple hydrogen bond donors and acceptors suggests at least moderate solubility in water.

3.2 Lipophilicity (LogP) The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (octanol) and aqueous phase. It is a key predictor of cell membrane permeability. For **2-Hydroxyacetohydrazide**, a computed XLogP3-AA value of -1.9 is reported.[\[4\]](#)[\[5\]](#) This strongly negative value indicates that the compound is highly hydrophilic, preferring the aqueous phase over the lipid phase. This is consistent with its structure and has significant implications for its use in biological systems, suggesting it would likely have poor passive diffusion across cell membranes unless actively transported.

3.3 Acidity (pKa) The pKa value indicates the strength of an acid. The predicted pKa for **2-Hydroxyacetohydrazide** is 12.46 ± 0.18.[\[5\]](#)[\[7\]](#) This value likely corresponds to the dissociation of the N-H proton on the hydrazide moiety, indicating it is a very weak acid. This property is crucial for understanding its ionization state in physiological pH (around 7.4), where it will exist overwhelmingly in its neutral form.

Analytical and Spectroscopic Profile

A molecule's spectroscopic fingerprint is its ultimate identifier. Understanding the expected signals in NMR, IR, and Mass Spectrometry is essential for reaction monitoring and structural confirmation.

4.1 Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for this molecule. The expected protonated molecule ion $[M+H]^+$ would have a mass-to-charge ratio (m/z) of 91.05.^[6] Indeed, analysis of a synthesized sample confirmed this, showing an m/z of 91.1 $[M+1]^+$.^[7] Other common adducts to look for in ESI-MS include the sodium adduct $[M+Na]^+$ (m/z 113.03) and the potassium adduct $[M+K]^+$ (m/z 129.00).^[6]

4.2 Infrared (IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule. For **2-Hydroxyacetohydrazide**, the spectrum would be dominated by the following characteristic stretching vibrations:

- O-H Stretch: A broad band around $3300\text{-}3400\text{ cm}^{-1}$ from the alcohol group.
- N-H Stretch: Two sharp-to-medium bands around $3200\text{-}3350\text{ cm}^{-1}$ from the $-\text{NH}_2$ group.
- C-H Stretch: Bands just below 3000 cm^{-1} from the methylene ($-\text{CH}_2-$) group.
- C=O Stretch (Amide I): A strong, sharp band around $1650\text{-}1680\text{ cm}^{-1}$ is characteristic of the amide carbonyl.
- N-H Bend (Amide II): A band around $1600\text{-}1640\text{ cm}^{-1}$.

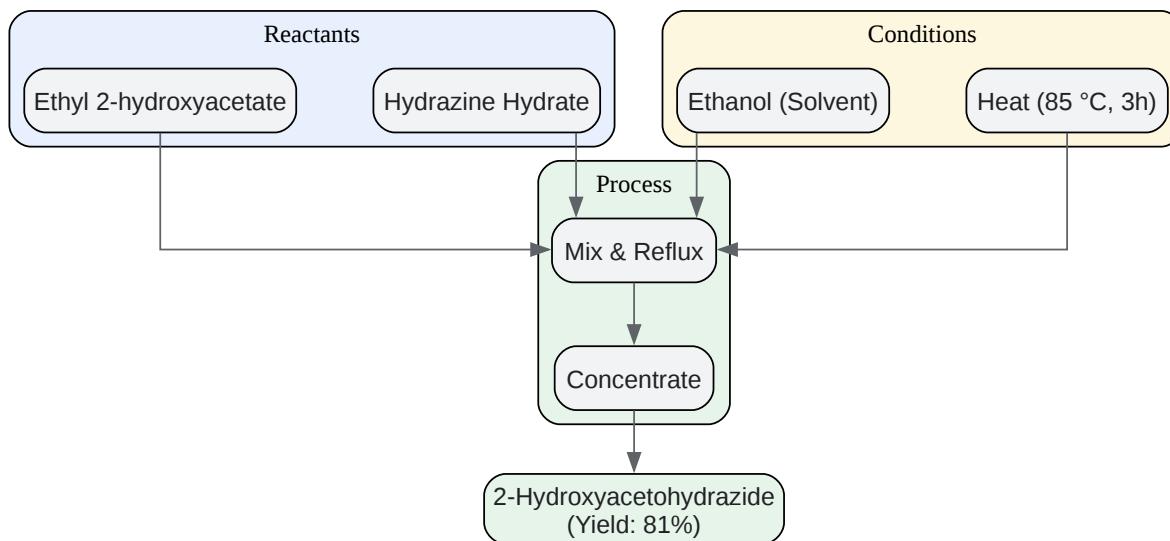
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: In a suitable deuterated solvent (like DMSO-d_6), one would expect to see distinct signals for the different types of protons: a triplet for the OH proton, a singlet for the two CH_2 protons, a broad singlet for the two NH_2 protons, and another singlet for the single NH proton. The integration of these peaks would correspond to a 1:2:2:1 ratio.

- ^{13}C NMR: Two signals would be expected in the proton-decoupled spectrum: one for the methylene carbon (-CH₂OH) around 60-70 ppm and one for the carbonyl carbon (-C=O) further downfield, typically around 170-175 ppm.

Synthesis and Stability

5.1 Synthetic Pathway A common and efficient method for synthesizing **2-Hydroxyacetohydrazide** is through the hydrazinolysis of an appropriate ester.^[7] Specifically, ethyl 2-hydroxyacetate is reacted with hydrazine hydrate in an alcohol solvent, such as ethanol. The mixture is heated to drive the reaction to completion.^[7]



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Caption: General workflow for the synthesis of **2-Hydroxyacetohydrazide**.

5.2 Chemical Stability and Storage The recommended storage conditions for **2-Hydroxyacetohydrazide** are under an inert atmosphere in a freezer at -20°C.^[7] This implies potential sensitivity to oxidation from atmospheric oxygen and/or degradation at room temperature over long periods. The hydrazide functional group can be susceptible to

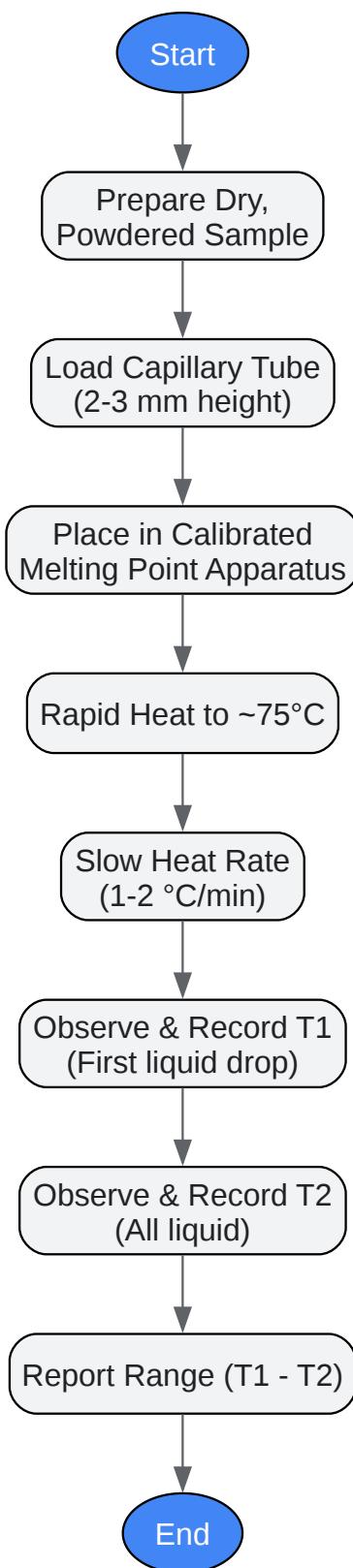
hydrolysis, especially under strong acidic or basic conditions. For laboratory use, it is best practice to store the compound in a tightly sealed container, possibly flushed with nitrogen or argon, and kept refrigerated or frozen.

Experimental Protocols

The following protocols are designed as self-validating systems for the characterization of **2-Hydroxyacetohydrazide** and similar compounds.

6.1 Protocol: Melting Point Determination via Capillary Method

- Principle: This method relies on the precise temperature at which a crystalline solid transitions to a liquid. For a pure compound, this transition occurs over a narrow range (typically < 2 °C).
- Methodology:
 - Sample Preparation: Ensure the **2-Hydroxyacetohydrazide** sample is dry and finely powdered.
 - Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.
 - Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
 - Determination: Heat the block rapidly to about 15-20 °C below the expected melting point (90 °C). Then, reduce the heating rate to 1-2 °C per minute.
 - Observation: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point range is T_1-T_2 .
- Causality & Validation: The slow heating rate near the melting point is critical for thermal equilibrium between the sample, thermometer, and heating block. The sharpness of the range validates the purity of the sample.



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Caption: Workflow for determining melting point by the capillary method.

6.2 Protocol: Acquiring ESI-MS Data

- Principle: Electrospray ionization creates gas-phase ions from a liquid sample, which are then separated by their mass-to-charge ratio by a mass analyzer.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of **2-Hydroxyacetohydrazide** (~0.1 mg/mL) in a suitable solvent, typically Methanol or Acetonitrile/Water (50:50 v/v). A small amount of formic acid (0.1%) is often added to promote protonation for positive ion mode.
 - Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to scan in positive ion mode over a mass range that includes the expected ions (e.g., m/z 50-200).
 - Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min) using a syringe pump.
 - Data Acquisition: Acquire the mass spectrum. The base peak should correspond to the protonated molecule $[M+H]^+$ at m/z ~91.05.
- Causality & Validation: Using a dilute solution prevents source contamination and ion suppression. The addition of acid provides a source of protons, ensuring efficient formation of the $[M+H]^+$ ion, which is the primary species for mass validation. The presence of the correct molecular ion with its expected isotopic pattern validates the molecular weight.

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